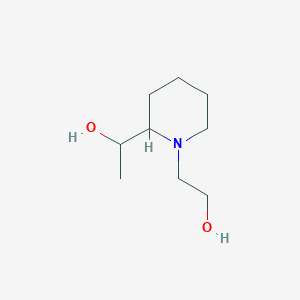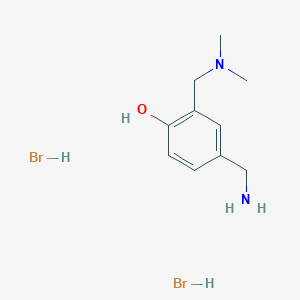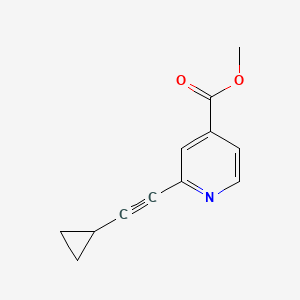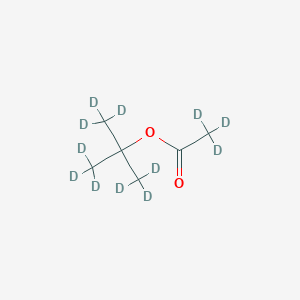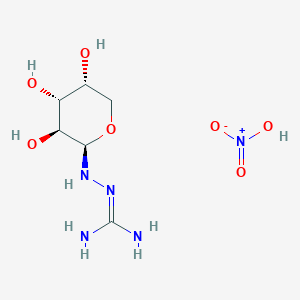
4-Ethynylthiophene-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Ethynylthiophene-2-carboxylic acid is C7H4O2S . Its molecular weight is 152.17 .Physical And Chemical Properties Analysis
The density of 4-Ethynylthiophene-2-carboxylic acid is predicted to be 1.40±0.1 g/cm3 . Its boiling point is predicted to be 318.5±27.0 °C . The melting point and flash point are not available .Scientific Research Applications
1. Antimicrobial Activity
- Summary of Application : Thiophene derivatives have been recognized for their promising pharmacological characteristics, including antimicrobial activity . Specifically, derivatives of ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate have shown significant antimicrobial activity .
- Methods of Application : These compounds are prepared via reaction with different nucleophiles and electrophiles . The structure of the designed compounds is derived from their spectral information .
- Results or Outcomes : The results of antimicrobial activity revealed that changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .
2. Biological Activities
- Summary of Application : 4,5-diaryl/heteroaryl thiophene-2-carboxylic acid derivatives have been synthesized and evaluated for their biological activities .
- Methods of Application : Aryl/heteroaryl esters were converted to substituted thiophene esters via a Vilsmeier-Haack reaction, which were then hydrolyzed to 4,5-diaryl/heteroaryl thiophene-2-carboxylic acid derivatives .
- Results or Outcomes : The synthesized compounds were evaluated for their antibacterial activity against two Gram-positive and two Gram-negative bacteria, as well as their anticancer activity against PC-3 cell line (human prostate cancer cell lines) .
3. Corrosion Inhibitors
- Summary of Application : Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
4. Organic Semiconductors
- Summary of Application : Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
- Methods of Application : These molecules are used in the fabrication of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
5. Organic Synthesis
- Summary of Application : Thiophene derivatives, including 4-Ethynylthiophene-2-carboxylic acid, can be used in organic synthesis .
- Methods of Application : These compounds can be used as building blocks in the synthesis of larger, more complex organic molecules .
- Results or Outcomes : The specific outcomes can vary widely depending on the specific synthesis pathway and the target molecule .
6. Optoelectronics
- Summary of Application : 4-Ethynylthiophene-2-carboxylic acid holds promise in fields like materials science and optoelectronics.
- Methods of Application : This compound can be used in the fabrication of devices such as organic light-emitting diodes (OLEDs) and solar cells.
- Results or Outcomes : The performance of these devices can be evaluated based on parameters such as luminous efficiency and power conversion efficiency.
properties
IUPAC Name |
4-ethynylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S/c1-2-5-3-6(7(8)9)10-4-5/h1,3-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUZKPVSZDTHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylthiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472744.png)
